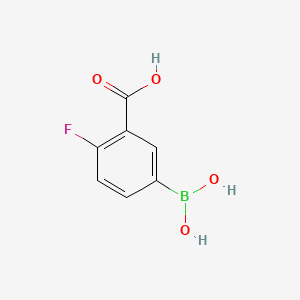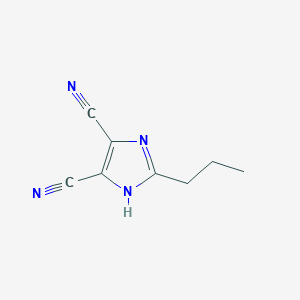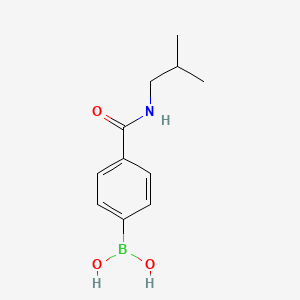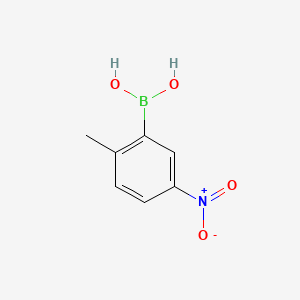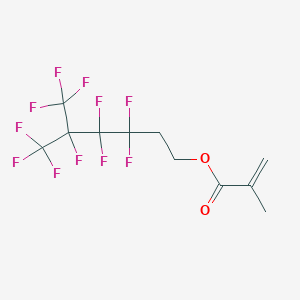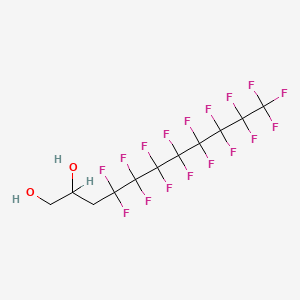
2-Bromoheptafluoropropane
Übersicht
Beschreibung
2-Bromoheptafluoropropane is an organic compound with the molecular formula C3BrF7 . It has an average mass of 248.925 Da and a mono-isotopic mass of 247.907150 Da . The compound is also known by other names such as 2-Brom-1,1,1,2,3,3,3-heptafluorpropan, Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro-, and Bromoheptafluoropropane .
Molecular Structure Analysis
The molecular structure of 2-Bromoheptafluoropropane consists of three carbon atoms, one bromine atom, and seven fluorine atoms . It has a density of 1.9±0.1 g/cm3 and a molar volume of 129.5±3.0 cm3 .Physical And Chemical Properties Analysis
2-Bromoheptafluoropropane is a colorless gas with a boiling point of about 62-63 degrees Celsius and a density of approximately 1.75g/cm³ . It is almost insoluble in water but soluble in organic solvents . The compound is relatively stable at room temperature but may decompose at high temperatures or when in contact with strong oxidants .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Organic Compounds
2-Bromoheptafluoropropane is used as an intermediate in the synthesis of various fluorinated organic compounds. These compounds are essential in creating materials with unique properties like high thermal stability and chemical resistance .
Pharmaceutical Industry
In the pharmaceutical sector, 2-Bromoheptafluoropropane serves as a building block for the synthesis of medicinal compounds. Its fluorinated structure can help in designing drugs with improved metabolic stability and bioavailability .
Agrochemical Manufacturing
This compound is also utilized in the production of agrochemicals. The fluorine atoms in 2-Bromoheptafluoropropane can contribute to the creation of pesticides and herbicides with enhanced activity and selectivity .
Development of Surfactants
Surfactants with fluorinated chains, such as those derived from 2-Bromoheptafluoropropane, exhibit exceptional properties like increased surface activity and stability, making them suitable for industrial and household cleaning products .
Fire Suppression Agents
Due to its high fluorine content, 2-Bromoheptafluoropropane is a key ingredient in the formulation of fire suppression agents. These agents are effective in extinguishing fires without leaving harmful residues .
Specialty Coatings
The compound is instrumental in developing specialty coatings that require high resistance to solvents, oils, and other chemicals. These coatings are applied in various industries, including automotive and electronics .
Aromatic Perfluoroalkylation
2-Bromoheptafluoropropane is used in aromatic perfluoroalkylation reactions to synthesize compounds that can be further used in creating materials with unique properties like low surface energy and high chemical resistance .
Research and Development
In R&D, 2-Bromoheptafluoropropane is a valuable reagent for studying fluorine chemistry and developing new synthetic methodologies that can lead to innovative products and applications .
Safety and Hazards
2-Bromoheptafluoropropane is classified as an irritant . It is toxic by inhalation, in contact with skin, and if swallowed . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of fire or high temperature, toxic gas or smoke may be produced . Due to its chemical properties, 2-Bromoheptafluoropropane is toxic to the environment and organisms, and may cause pollution to water bodies .
Zukünftige Richtungen
2-Bromoheptafluoropropane is a key raw material intermediate for the synthesis of Broflanilide . It is also used in other active ingredients such as Flubendiamide and Cyproflanilide . Since the product is a fluorine-containing gas, it is produced and stored under harsh conditions and unsuitable for packaging and transportation . This presents opportunities for research into safer and more efficient production and storage methods.
Eigenschaften
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF7/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCAUVYSILBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371289 | |
| Record name | 2-Bromoheptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoheptafluoropropane | |
CAS RN |
422-77-5 | |
| Record name | 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoheptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthesis process of 2-bromoheptafluoropropane, and what are its key advantages?
A1: A novel method for synthesizing 2-bromoheptafluoropropane involves a multistage bromination of 1,1,1,2,3,3,3-heptafluoropropane using a controlled supply of chlorine gas. [1] This method boasts several advantages, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




